molecular formula C12H18ClNO B6207478 rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis CAS No. 2703749-38-4

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

Cat. No. B6207478
CAS RN: 2703749-38-4
M. Wt: 227.7
InChI Key:
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Description

Rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis (Rac-1-POM-HCl, cis) is a synthetic compound that has been studied for its potential applications in scientific research. Rac-1-POM-HCl, cis is a member of the racemic family of compounds and is a chiral molecule consisting of a phenyloxan-3-yl group attached to a methylamine group. This compound has been studied for its potential to be used as a tool in the study of cell signaling pathways, as well as its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of Rac-1-POM-HCl, cis is not fully understood, however, it is believed to act as an inhibitor of the enzyme c-Jun N-terminal kinase (JNK). This inhibition is believed to occur through the binding of the compound to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Rac-1-POM-HCl, cis has been studied for its potential to inhibit the enzyme c-Jun N-terminal kinase (JNK). Inhibition of JNK by Rac-1-POM-HCl, cis has been found to be effective in the study of cell signaling pathways, as well as providing insight into the potential therapeutic applications of the compound. Inhibition of JNK by Rac-1-POM-HCl, cis has been found to be associated with decreased cell proliferation and increased apoptosis, as well as decreased expression of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Rac-1-POM-HCl, cis has been studied for its potential to be used as a tool in the study of cell signaling pathways. One of the main advantages of using Rac-1-POM-HCl, cis in laboratory experiments is its ability to inhibit the enzyme c-Jun N-terminal kinase (JNK). This inhibition has been found to be effective in the study of cell signaling pathways, as well as providing insight into the potential therapeutic applications of the compound. However, there are some limitations to using Rac-1-POM-HCl, cis in laboratory experiments. One of the main limitations is its relative instability, as it has been found to degrade over time. This can lead to decreased efficacy in experiments and can potentially lead to inaccurate results.

Future Directions

The potential applications of Rac-1-POM-HCl, cis are still being explored. Some potential future directions for research include:
1. Further study of the mechanism of action of Rac-1-POM-HCl, cis in order to better understand its potential therapeutic applications.
2. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of other cell signaling pathways.
3. Development of more stable forms of Rac-1-POM-HCl, cis in order to increase its efficacy in laboratory experiments.
4. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of other diseases and disorders.
5. Development of new methods for synthesizing Rac-1-POM-HCl, cis in order to increase its availability for research.
6. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of drug resistance.
7. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of cancer.
8. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of neurological disorders.
9. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of autoimmune disorders.
10. Investigation of the potential of Rac-1-POM-HCl, cis to be used as a tool in the study of cardiovascular diseases.

Synthesis Methods

Rac-1-POM-HCl, cis can be synthesized using a variety of methods. One of the most common methods is by using the reaction of 4-chlorophenylacetic acid and N-methyl-4-chlorophenyloxan-3-amine in the presence of sodium hydroxide. This reaction yields the desired compound in a yield of approximately 70%. Other methods of synthesis include the reaction of 4-chlorophenylacetic acid with N-methyl-4-chlorophenyloxan-3-amine in the presence of potassium hydroxide, as well as the reaction of 4-chlorophenylacetic acid with N-methyl-4-chlorophenyloxan-3-amine in the presence of sodium bicarbonate.

Scientific Research Applications

Rac-1-POM-HCl, cis has been studied for its potential use in scientific research, as it has been found to be a potent inhibitor of certain enzymes. Specifically, Rac-1-POM-HCl, cis has been found to be an effective inhibitor of the enzyme c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of JNK by Rac-1-POM-HCl, cis has been found to be effective in the study of cell signaling pathways, as well as providing insight into the potential therapeutic applications of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves the following steps: protection of the amine group, formation of the oxane ring, deprotection of the amine group, and quaternization with hydrochloric acid.", "Starting Materials": [ "Benzaldehyde", "Methanol", "Sodium cyanoborohydride", "3-Phenylpropanal", "Sodium hydroxide", "Methanesulfonic acid", "3-Bromopropylamine hydrochloride", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-bromopropylamine hydrochloride with benzaldehyde in methanol using sodium cyanoborohydride as a reducing agent.", "Step 2: Formation of the oxane ring by reacting the protected amine with 3-phenylpropanal in the presence of sodium hydroxide and methanesulfonic acid.", "Step 3: Deprotection of the amine group by treating the oxane intermediate with sodium hydroxide in methanol.", "Step 4: Quaternization with hydrochloric acid by adding hydrochloric acid to the deprotected intermediate in water and sodium chloride." ] }

CAS RN

2703749-38-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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